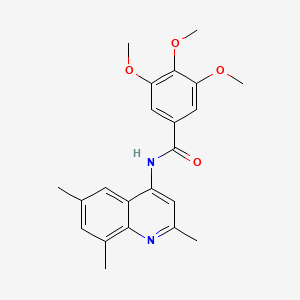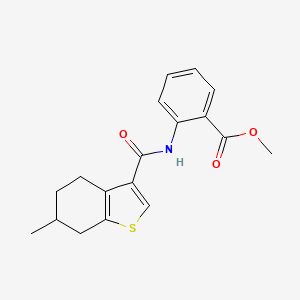![molecular formula C20H21N3O B6421080 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887883-90-1](/img/structure/B6421080.png)
2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The compound, also known as 2-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE, primarily targets the FtsZ protein . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
The compound interacts with its target, the FtsZ protein, leading to the inhibition of bacterial cell division
Biochemical Pathways
The compound affects the bacterial cell division pathway by inhibiting the function of the FtsZ protein . This disruption in the cell division process leads to the death of the bacterial cells, thereby exhibiting its antimicrobial activity .
Result of Action
The compound exhibits potent antimicrobial activity. It has been tested for in vitro antimicrobial activity and has shown significant results against tested strains . The results obtained from docking studies were in accordance with in vitro results .
实验室实验的优点和局限性
The advantages of using MBPD in laboratory experiments include its high yield and low cost. In addition, MBPD is a stable compound, making it ideal for use in long-term experiments. The main limitation of using MBPD in laboratory experiments is its lack of specificity, as it can interact with a variety of enzymes and receptors.
未来方向
The future of MBPD research is promising. One potential future direction is the development of MBPD-based drugs for the treatment of various types of cancer. In addition, MBPD could be used to develop drugs for the treatment of bacterial infections, as well as drugs that target cytochrome P450 enzymes. Furthermore, MBPD could be used to develop drugs that target specific receptors, such as those involved in the regulation of inflammation and pain. Finally, MBPD could be used to develop new drugs that target novel targets, such as those involved in the regulation of metabolic processes.
合成方法
The synthesis of MBPD is a multi-step process that involves the reaction of 4-methylbenzaldehyde with piperidine in the presence of a base. This process is known as a nucleophilic aromatic substitution reaction and is used to form the benzodiazole core. The reaction is typically carried out in anhydrous ethanol as the reaction solvent and yields MBPD in high yields.
科学研究应用
MBPD has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology due to its potential applications in drug discovery and development. It has been found to possess interesting pharmacological properties, such as anti-cancer, anti-inflammatory, and anti-bacterial activities. MBPD has also been studied as a potential inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing various drugs in the body. In addition, MBPD has been found to possess anti-tumor activity, and has been studied as a potential therapeutic agent for the treatment of various types of cancer.
属性
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-6-8-16(9-7-14)20(24)23-12-10-15(11-13-23)19-21-17-4-2-3-5-18(17)22-19/h2-9,15H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHLSZKLIKNGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(diethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6421001.png)
![2-cyclopropaneamido-N-(2-ethoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6421012.png)
![N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6421019.png)
![2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6421026.png)
![2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B6421031.png)


![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid](/img/structure/B6421060.png)
![2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid](/img/structure/B6421066.png)
![3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid](/img/structure/B6421070.png)
![N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421077.png)
![3-[(4-ethylphenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421093.png)
![3-[(4-ethoxyphenyl)carbamoyl]-2-(4-methylpiperazin-1-yl)propanoic acid](/img/structure/B6421103.png)
![2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid](/img/structure/B6421105.png)